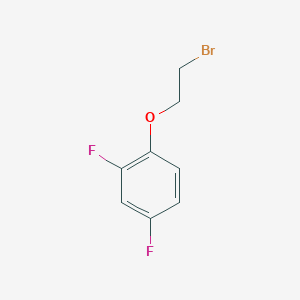

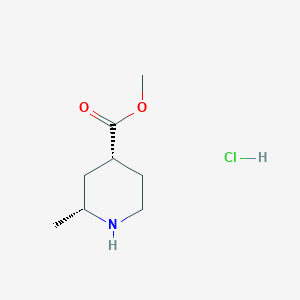

![molecular formula C8H14O B3034352 1-(双环[3.1.0]己烷-6-基)乙醇 CAS No. 1600253-35-7](/img/structure/B3034352.png)

1-(双环[3.1.0]己烷-6-基)乙醇

描述

1-(Bicyclo[3.1.0]hexan-6-yl)ethanol is a compound that can be associated with the family of bicyclic hexanes and alcohols. While the provided papers do not directly discuss this compound, they do provide insights into the chemistry of related bicyclic structures and alcohols, which can be useful in understanding the properties and synthesis of 1-(Bicyclo[3.1.0]hexan-6-yl)ethanol.

Synthesis Analysis

The synthesis of bicyclic compounds can be complex due to the strain in the ring structures. For example, the synthesis of substituted bicyclo[2.1.1]hexane-1-carboxylic acids and esters involves a base-promoted ring contraction, which is a method that could potentially be adapted for the synthesis of 1-(Bicyclo[3.1.0]hexan-6-yl)ethanol . Additionally, the use of allylsamarium bromide in cascade cyclization reactions to synthesize related bicyclic tertiary alcohols suggests a possible synthetic route for the target compound .

Molecular Structure Analysis

The molecular structure of 1-(Bicyclo[3.1.0]hexan-6-yl)ethanol would be expected to exhibit the characteristic features of bicyclic hexanes, such as ring strain and stereochemical complexity. The structure-related analysis of tetracyclo[10.2.2.01,10.04,9]hexadecane derivatives provides an example of how complex bicyclic systems can be characterized, including the use of crystallography to determine the arrangement of atoms in the solid state .

Chemical Reactions Analysis

Bicyclic compounds can undergo a variety of chemical reactions, often influenced by the ring strain present in their structures. The solvolysis of bicyclic sulfonates, for instance, demonstrates how these compounds can participate in reactions that lead to rearranged cations, a behavior that could be relevant to the reactivity of 1-(Bicyclo[3.1.0]hexan-6-yl)ethanol .

Physical and Chemical Properties Analysis

The physical and chemical properties of alcohols like 1-(Bicyclo[3.1.0]hexan-6-yl)ethanol can be inferred from studies on similar compounds. For example, the extraction of alcohols from water using ionic liquids highlights the solubility and separation challenges associated with alcohols, which are likely to be relevant for the target compound as well . The phase behavior of alcohol/water systems and the use of Gibbs free energy models to predict liquid-liquid equilibrium behavior are also pertinent to understanding the properties of 1-(Bicyclo[3.1.0]hexan-6-yl)ethanol .

科学研究应用

溶剂分解研究

相关双环己基化合物的溶剂分解研究提供了有价值的见解。例如,Bentley 等人(1993 年)探讨了三环[3.1.0.0^2,6]己-3-基和双环[2.1.1]己-2-基磺酸盐的溶剂分解,在水溶液乙醇等溶剂中产生多种产物并展示了复杂的反应途径 (Bentley、Norman、Gerstner、Kemmer 和 Christl,1993 年)。

取代化合物的合成

Martínez 等人(1993 年)报道了取代的双环[2.1.1]己烷-1-羧酸和酯的合成,展示了使用双环己基骨架创造新化合物的化学通用性和潜力 (Martínez、Vilar、Barcina、Herrero、D. L. M. Cerero、Hanack 和 Subramanian,1993 年)。

构象研究

Jimeno 等人(2011 年)研究了多种双环[3.1.0]己烷衍生物,突出了它们在锁定特定分子构象中的效用。这在研究生物活性化合物和设计具有靶向作用的药物中特别有用 (Jimeno、Pericàs、Wessel、Alker 和 Müller,2011 年)。

色谱和分离科学

在色谱领域,Kunath、Theil 和 Wagner(1994 年)利用双环[3.1.0]己烷-1,4-二醇的衍生物进行非对映异构和对映异构分离,表明该化合物在高级分离技术中的潜力 (Kunath、Theil 和 Wagner,1994 年)。

分子内反应

Gallos、Koftis 和 Koumbis(1994 年)通过分子内环丙烷化从 D-核糖合成对映体纯双环[3.1.0]己烷的工作强调了该化合物在立体化学和分子合成中的作用 (Gallos、Koftis 和 Koumbis,1994 年)。

未来方向

The future directions for “1-(Bicyclo[3.1.0]hexan-6-yl)ethanol” could involve further exploration of its synthesis, properties, and potential applications. The synthesis of bicyclo[3.1.0]hexanes is an area of active research, with recent work focusing on the development of new synthetic methods . Further studies could also explore the physical and chemical properties of “1-(Bicyclo[3.1.0]hexan-6-yl)ethanol”, as well as its safety and hazards .

作用机制

Target of Action

The compound “1-(Bicyclo[3.1.0]hexan-6-yl)ethanol” is a type of bicyclo[3.1.0]hexane . Compounds comprising the azabicyclo[3.1.0]hexane moiety are known to interact with several targets, including histone deacetylase, opioid receptors, and the dopamine D3 receptor . These targets play crucial roles in various biological processes, including gene expression, pain perception, and neurotransmission .

Mode of Action

The exact mode of action of “1-(Bicyclo[31Similar compounds are known to act as inhibitors or antagonists at their target sites . This means they bind to their targets and either reduce their activity (in the case of inhibitors) or prevent other molecules from binding to the target (in the case of antagonists).

Biochemical Pathways

The specific biochemical pathways affected by “1-(Bicyclo[31Given its potential targets, it could be involved in pathways related to gene expression (via histone deacetylase), pain perception and reward system (via opioid receptors), and neurotransmission (via the dopamine d3 receptor) .

Pharmacokinetics

Its metabolic stability and the body’s ability to excrete it will also affect its overall bioavailability .

Result of Action

The molecular and cellular effects of “1-(Bicyclo[31Based on its potential targets, it could influence gene expression, modulate pain perception, and affect neurotransmission .

属性

IUPAC Name |

1-(6-bicyclo[3.1.0]hexanyl)ethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O/c1-5(9)8-6-3-2-4-7(6)8/h5-9H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEZCKLBQWBGJHB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1C2C1CCC2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

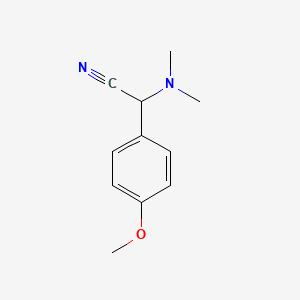

![2,6-Bis[(4S)-benzyl-2-oxazolin-2-yl]pyridine](/img/structure/B3034270.png)

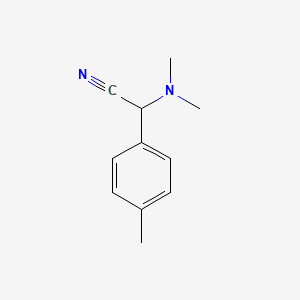

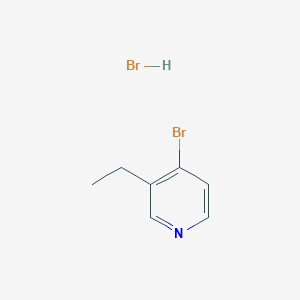

![tert-Butyl 2,5-diazaspiro[3.5]nonane-5-carboxylate oxalate(2:1)](/img/structure/B3034279.png)

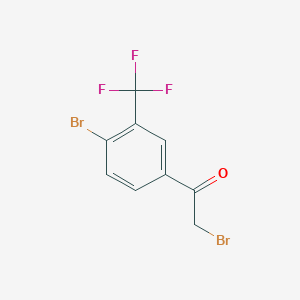

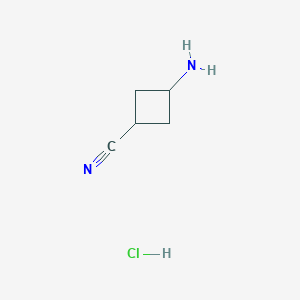

![trans-3-[(Phenylmethyl)amino]cyclobutanecarboxylic acid tfa (1:1)](/img/structure/B3034281.png)

![2-Azaspiro[3.3]heptane-6-carboxylic acid trifluoroacetate](/img/structure/B3034283.png)

![Tert-butyl n-[(3-methylazetidin-3-yl)methyl]carbamate hemioxalate](/img/structure/B3034284.png)

![8-Benzyl-6-hydroxy-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B3034287.png)

![3-Azabicyclo[3.2.1]octan-8-ol hydrochloride](/img/structure/B3034289.png)